Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)-
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Overview
Description
Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- is a chemical compound with the molecular formula C16H15NO. It is a derivative of dibenzo[a,d]cycloheptene, a tricyclic structure that is often used as a core in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- typically involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene with formamide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This often includes the use of automated reactors and stringent quality control measures to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylformamide
- 10,11-Dihydro-2,3-dimethoxy-5H-dibenzo[a,d]cyclohepten-5-one
- 5-Phenyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamine
Uniqueness
Formamide, N-(10,11-dihydro-5H-dibenzo(a,d)-cyclohepten-5-yl)- is unique due to its specific formamide functional group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or interaction with biological targets is required .
Properties
CAS No. |
62371-00-0 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)formamide |
InChI |
InChI=1S/C16H15NO/c18-11-17-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,11,16H,9-10H2,(H,17,18) |
InChI Key |
UWZWVIXWBAYFRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)NC=O |
Origin of Product |
United States |
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